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Compound of Interest

Compound Name:
5-Chloro-6-

hydroxynicotinaldehyde

CAS No.: 627501-18-2

Cat. No.: B1358543 Get Quote

Executive Summary
5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2) is a densely functionalized pyridine

derivative serving as a "privileged scaffold" in drug discovery.[1] Its structure combines an

electrophilic aldehyde, a halogen handle for cross-coupling, and a tautomeric amide/phenol

motif.[1] This guide provides a rigorous analysis of its properties to support its application in the

synthesis of kinase inhibitors, agrochemicals, and fused heterocycles.[1]
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Parameter Data

IUPAC Name
5-Chloro-6-oxo-1,6-dihydropyridine-3-

carbaldehyde

Common Name 5-Chloro-6-hydroxynicotinaldehyde

CAS Number 627501-18-2

Molecular Formula C₆H₄ClNO₂

Molecular Weight 157.55 g/mol

SMILES
O=CC1=CN=C(O)C(Cl)=C1 (Hydroxy form)

O=CC1=CN=C(=O)C(Cl)=C1 (Pyridone form)

InChI Key FGMJOLYLUIKTGP-UHFFFAOYSA-N

Tautomeric Equilibrium (Critical Insight)
Researchers must recognize that this molecule exists primarily as the 2-pyridone tautomer in

the solid state and in polar solvents, rather than the 2-hydroxypyridine form.[1] This dictates its

solubility profile and reactivity (favoring N-alkylation over O-alkylation under neutral conditions).

[1]
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Figure 1: The tautomeric shift favors the pyridone form (blue) due to the strong amide

resonance stabilization, significantly influencing H-bond donor/acceptor counts.
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Quantitative Data Table
Property Value / Description Technical Note

Physical State Solid powder
Typically off-white to pale

yellow.[1]

Melting Point >200°C (Decomposes)

High MP due to intermolecular

H-bonding networks

(dimerization of pyridone).[1]

Solubility DMSO, DMF, MeOH (Hot)

Poor solubility in non-polar

solvents (DCM, Hexane) due

to polarity.

LogP (Predicted) ~1.2 - 1.4

Moderate lipophilicity; Cl

increases LogP vs. parent, but

amide lowers it.[1]

pKa (Acidic) ~8.5 (NH)

The electron-withdrawing Cl

and CHO groups increase

acidity compared to

unsubstituted 2-pyridone (pKa

~11).[1]

H-Bond Donors 1 (NH) In pyridone form.[1]

H-Bond Acceptors 3 (O=C, C=O, N)
Includes aldehyde and amide

carbonyls.[1]

Spectral Signatures (Diagnostic)
¹H NMR (DMSO-d₆):

δ 12.0+ ppm (br s, 1H): Amide NH (confirms pyridone tautomer).[1]

δ 9.80 ppm (s, 1H): Aldehyde CHO.[1]

δ 8.00 - 8.50 ppm (m, 2H): Aromatic protons (H-2 and H-4).[1] The H-2 proton (between N

and CHO) is typically the most deshielded aromatic signal.[1]
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IR Spectroscopy:

~1690-1710 cm⁻¹: Conjugated Aldehyde C=O.[1]

~1640-1660 cm⁻¹: Pyridone Amide C=O[1] (Strong, broad).[1]

Synthesis & Experimental Protocols
Primary Route: Acid Hydrolysis of Methoxy Precursor
This is the preferred high-purity route, avoiding the formation of difficult-to-separate

regioisomers common in direct formylation.[1]

Reaction Logic: The methoxy group at the 6-position acts as a masked alcohol.[1] Acidic

hydrolysis cleaves the methyl ether, revealing the hydroxy group which immediately

tautomerizes to the stable pyridone.[1]

Protocol:

Reagents: 5-Chloro-6-methoxynicotinaldehyde (1.0 eq), Concentrated HCl (excess),

Dioxane (solvent).

Procedure:

Dissolve starting material in Dioxane (0.2 M concentration).[1]

Add 6M HCl (5-10 eq).

Reflux at 90-100°C for 4-6 hours. Monitor by TLC (conversion of non-polar ether to polar

pyridone).[1]

Workup: Cool to room temperature. The product often precipitates directly.[1] If not,

concentrate in vacuo and triturate with water/acetonitrile.

Purification: Recrystallization from Ethanol/Water.[1]

Alternative Route: Vilsmeier-Haack Formylation
Used when starting from the pyridone core directly.[1]
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Substrate: 5-Chloro-2-pyridone.[1]

Reagents: POCl₃ / DMF.[1]

Mechanism: Electrophilic aromatic substitution at the C-3 position.[1]

Note: Requires careful temperature control to avoid chlorination of the 6-oxo group

(converting it to 2,5-dichloropyridine).[1]

5-Chloro-6-methoxynicotinaldehyde
(Masked Core)

Hydrolysis of O-Methyl

 Protonation 

6M HCl / Dioxane
Reflux, 4-6h

5-Chloro-6-hydroxynicotinaldehyde
(Target Scaffold)

 Tautomerization 
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Figure 2: The hydrolytic pathway ensures regiochemical purity by retaining the oxidation state

of the C-3 aldehyde.[1]

Handling, Stability & Safety (MSDS Summary)
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to

oxidation (to carboxylic acids) upon prolonged air exposure.[1]

Reactivity:

Incompatible with: Strong oxidizing agents, strong bases.

Sensitivity: Air-sensitive (slow oxidation).[1]
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GHS Hazards:

H315: Causes skin irritation.[1][2][3]

H319: Causes serious eye irritation.[1][2][3]

H335: May cause respiratory irritation.[1][2][3]

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid

inhalation of dust.[1]

Applications in Drug Discovery
This molecule is a "linchpin" intermediate:

Scaffold Elaboration: The aldehyde allows for reductive amination or Horner-Wadsworth-

Emmons reactions to extend the carbon chain.[1]

Heterocycle Fusion: Reaction with hydrazines or amidines yields bicyclic systems (e.g.,

pyrazolopyridines) often found in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).

[1]

Cross-Coupling: The 5-Chloro position allows for Suzuki-Miyaura or Buchwald-Hartwig

couplings, albeit with lower reactivity than bromo-analogs, often requiring specialized ligands

(e.g., XPhos).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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